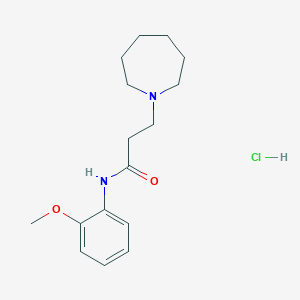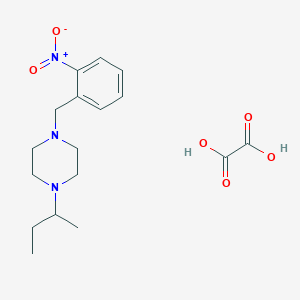
1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Overview
Description
1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as TEBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TEBP is a piperazine derivative that has been synthesized through a multi-step reaction process.
Scientific Research Applications
1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been found to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves its binding to the 5-HT1A receptor and inhibition of serotonin reuptake. This results in an increase in the levels of serotonin in the brain, which can have a positive effect on mood and behavior. 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been found to have an inhibitory effect on the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of serotonin.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant effects in animal models. 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been found to have a neuroprotective effect against oxidative stress and inflammation. Additionally, 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been found to have a positive effect on memory and learning.
Advantages and Limitations for Lab Experiments
1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is also relatively easy to synthesize and purify. However, 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has not been extensively studied in humans, which limits its potential applications in clinical research.
Future Directions
There are several future directions for research on 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One potential direction is to study the effects of 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate on other neurotransmitter systems, such as dopamine and norepinephrine. Another direction is to study the potential applications of 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could be conducted to develop more water-soluble derivatives of 1-(4-ethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, which could improve its in vivo administration.
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4.C2H2O4/c1-5-29-20-9-6-18(7-10-20)16-24-12-14-25(15-13-24)17-19-8-11-21(26-2)23(28-4)22(19)27-3;3-1(4)2(5)6/h6-11H,5,12-17H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKUKLHLXISPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)

![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)
![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)



